

An In-depth Technical Guide to the CBT-1 Compound (Tetrandrine)

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Compound of Interest

Compound Name: CBT-1

Cat. No.: B1192453

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This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **CBT-1**, a proprietary name for the natural compound tetrandrine. **CBT-1** is a bis-benzylisoquinoline alkaloid investigated for its potential to reverse multidrug resistance in cancer therapy by inhibiting the P-glycoprotein (P-gp) efflux pump.

Chemical Structure and Properties of CBT-1 (Tetrandrine)

CBT-1, chemically known as tetrandrine, is a calcium channel blocker with the molecular formula $C_{38}H_{42}N_2O_6$ and a molecular weight of 622.75 g/mol. Its chemical structure is characterized by a complex polycyclic framework.

Chemical Structure of Tetrandrine (**CBT-1**)  Chemical Structure of Tetrandrine Image Source: Wikimedia Commons

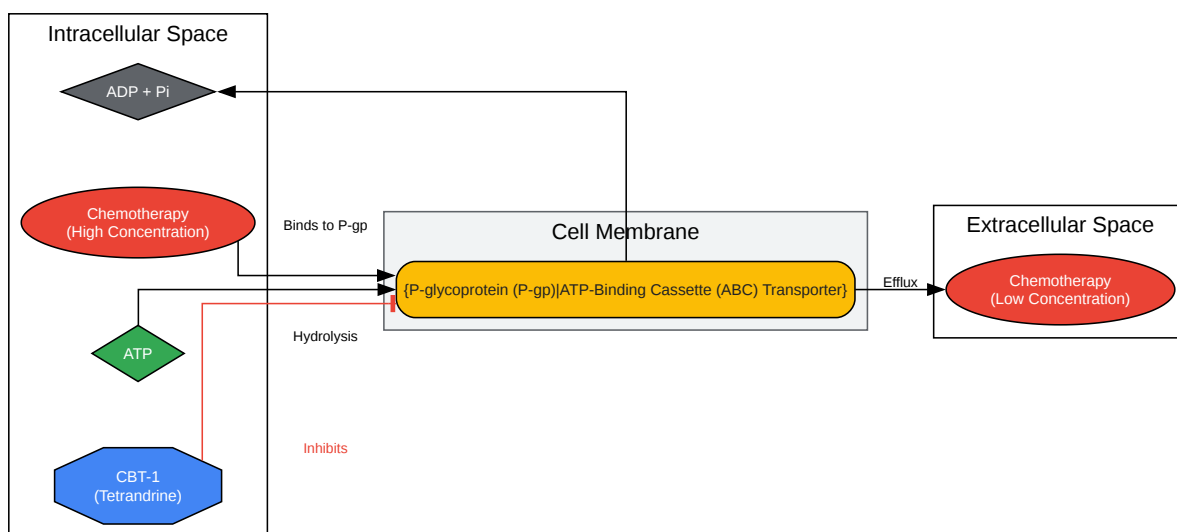
Table 1: Chemical and Physical Properties of Tetrandrine (**CBT-1**)

Property	Value
Molecular Formula	C ₃₈ H ₄₂ N ₂ O ₆
Molecular Weight	622.75 g/mol
CAS Number	518-34-3
Synonyms	d-Tetrandrine, NSC-77037
Class	Bis-benzylisoquinoline alkaloid
Mechanism of Action	P-glycoprotein (P-gp) inhibitor, Calcium channel blocker

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism of action of **CBT-1** in the context of cancer therapy is the inhibition of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily. P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of xenobiotics, including many chemotherapeutic drugs, out of cancer cells. This efflux mechanism is a major contributor to the development of multidrug resistance (MDR), a significant challenge in cancer treatment.

By binding to P-gp, **CBT-1** allosterically or competitively inhibits its function, thereby preventing the efflux of co-administered chemotherapy agents. This leads to an increased intracellular concentration of the anticancer drug, restoring its cytotoxic efficacy in resistant tumors.



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Caption: P-glycoprotein mediated drug efflux and its inhibition by **CBT-1**.

Clinical and Pharmacodynamic Data

CBT-1 has been evaluated in clinical trials to assess its safety and efficacy as an MDR modulator in combination with standard chemotherapeutic agents.

Table 2: Summary of a Pharmacodynamic Study of **CBT-1** with Paclitaxel

Parameter	Method	Result	Reference
CBT-1 Dosage	Oral administration	500 mg/m ² for 7 days	[1]
Paclitaxel Dosage	3-hour intravenous infusion	135 mg/m ² on day 6	[1]
P-gp Inhibition (PBMCs)	Rhodamine efflux from CD56+ PBMCs	51%-100% lower efflux (p < .0001)	[1]
P-gp Inhibition (Liver)	(99m)Tc-sestamibi imaging	34.7% to 100.8% increase in AUC(0-3) (p < .0001)	[1]
Peripheral Blood Mononuclear Cells (PBMCs), Area Under the Curve (AUC)			

Table 3: Dose Escalation in a Phase I Trial of **CBT-1** with Doxorubicin

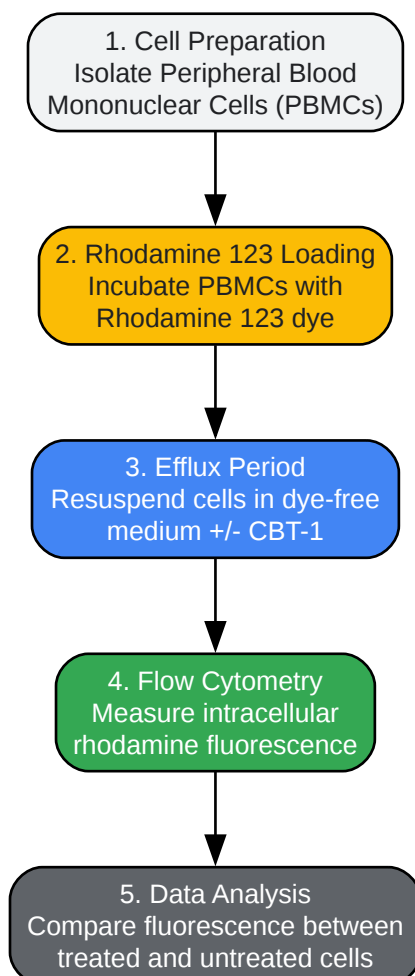
Cohort	CBT-1 Dosage (oral, days 1-7)	Doxorubicin Dosage (IV, day 6)	Reference
Starting Dose	200 mg/m ²	60 mg/m ²	[2]
Maximum Tolerated Dose (MTD)	500 mg/m ²	60 mg/m ²	[2]
Doses Tolerated by Some	600 mg/m ²	60 mg/m ²	[2]

Experimental Protocols

Detailed below are the methodologies for key experiments cited in the evaluation of **CBT-1**'s pharmacodynamics.

Rhodamine 123 Efflux Assay for P-gp Function

This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123 from cells.



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Caption: Workflow for the Rhodamine 123 Efflux Assay.

Protocol:

- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples using standard density gradient centrifugation.
- Dye Loading: Cells are incubated with a solution containing rhodamine 123, allowing the dye to accumulate intracellularly.

- **Efflux Initiation:** After loading, cells are washed and resuspended in a dye-free medium. To test the effect of **CBT-1**, the medium for the experimental group contains the **CBT-1** compound.
- **Incubation:** The cells are incubated for a defined period to allow for P-gp-mediated efflux of rhodamine 123.
- **Flow Cytometry Analysis:** The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. A higher fluorescence indicates reduced efflux and, therefore, inhibition of P-gp.
- **Data Interpretation:** The fluorescence intensity of cells treated with **CBT-1** is compared to that of untreated control cells to quantify the degree of P-gp inhibition.

99mTc-Sestamibi Imaging for In Vivo P-gp Function

This non-invasive imaging technique uses the P-gp substrate technetium-99m sestamibi to assess P-gp activity in tissues like the liver.

Protocol:

- **Baseline Imaging:** A baseline scan is performed by administering 99mTc-sestamibi to the patient and acquiring dynamic images of the target organ (e.g., liver) over a period of time.
- **CBT-1 Administration:** The patient is then treated with **CBT-1** according to the clinical trial protocol.
- **Post-Treatment Imaging:** Following **CBT-1** administration, a second 99mTc-sestamibi scan is performed using the same imaging parameters as the baseline scan.
- **Image Analysis:** Regions of interest (ROIs) are drawn around the target organ and a reference tissue (e.g., heart) on the acquired images.
- **Data Quantification:** The time-activity curves for the ROIs are generated, and the area under the curve (AUC) is calculated. An increase in the AUC for the target organ after **CBT-1** treatment indicates reduced efflux of 99mTc-sestamibi and thus, inhibition of P-gp.

Conclusion

CBT-1 (tetrandrine) is a potent P-glycoprotein inhibitor with a well-defined chemical structure and mechanism of action. Clinical and preclinical studies have demonstrated its ability to reverse P-gp-mediated multidrug resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of **CBT-1** and other MDR modulators in the field of oncology. Further research is warranted to fully elucidate its therapeutic potential and optimize its clinical application.

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References

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